molecular formula C12H4Br4O B14227106 3,4,6,7-Tetrabromo-dibenzofuran CAS No. 617707-92-3

3,4,6,7-Tetrabromo-dibenzofuran

Cat. No.: B14227106
CAS No.: 617707-92-3
M. Wt: 483.77 g/mol
InChI Key: TUFUUAMCJCRMQH-UHFFFAOYSA-N
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Description

Contextual Significance of Polybrominated Dibenzofurans as Environmental Contaminants

Polybrominated dibenzofurans (PBDFs) are a group of halogenated aromatic hydrocarbons that have garnered significant attention as persistent organic pollutants (POPs). epa.gov These compounds are not intentionally produced; instead, they are often formed as unintentional byproducts during the production and thermal degradation of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). nih.gov The widespread use of BFRs in a vast array of consumer products, including electronics, textiles, and plastics, has led to the ubiquitous presence of PBDFs in various environmental compartments.

The environmental concern surrounding PBDFs stems from their persistence, bioaccumulative potential, and toxicity. epa.gov They have been detected in diverse matrices, including soil, sediment, air, and biota, including human tissues. nih.gov The formation of PBDFs can occur during manufacturing processes, recycling activities, and combustion events like accidental fires or improper waste incineration. nih.gov

Specific Focus on 3,4,6,7-Tetrabromo-dibenzofuran within the PBDF Congener Family

Within the large family of 135 possible PBDF congeners, which differ by the number and position of bromine atoms, scientific research has been highly selective. A significant portion of toxicological studies has concentrated on congeners with bromine atoms in the 2, 3, 7, and 8 positions. This is due to the well-established "dioxin-like" toxicity associated with this specific substitution pattern, which is analogous to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs). nih.gov

Consequently, this compound, which lacks the 2,3,7,8-substitution pattern, remains a largely unstudied compound. There is a notable scarcity of published research and reference data specifically pertaining to its chemical and physical properties, environmental occurrence, and toxicological profile. This lack of information is primarily due to the lower perceived toxicological risk compared to its 2,3,7,8-substituted isomers and a corresponding lack of commercially available analytical standards for its detection and quantification.

To illustrate the structural difference that dictates the research focus, the following table compares this compound with the extensively studied 2,3,7,8-Tetrabromodibenzofuran.

FeatureThis compound2,3,7,8-Tetrabromodibenzofuran
Chemical Structure Bromine atoms at positions 3, 4, 6, and 7Bromine atoms at positions 2, 3, 7, and 8
"Dioxin-Like" Configuration NoYes
Research Focus Very LowHigh
Data Availability ScarceExtensive

Overview of Current Academic Research Landscape on Brominated Dibenzofurans

The current academic research landscape for brominated dibenzofurans is predominantly shaped by the toxicological significance of the 2,3,7,8-substituted congeners. Key areas of investigation include:

Formation Mechanisms: Studies have explored the pathways of PBDF formation from the pyrolysis and photolysis of BFRs, particularly PBDEs. Research has also investigated the influence of factors like temperature, oxygen concentration, and the presence of catalysts on the formation of different PBDF congeners.

Analytical Method Development: A substantial body of research is dedicated to developing and refining analytical techniques for the extraction, cleanup, and sensitive detection of PBDFs in complex environmental and biological samples. High-resolution gas chromatography coupled with high-resolution mass spectrometry is the primary tool for isomer-specific analysis.

Environmental Occurrence and Fate: Numerous studies have documented the levels and congener profiles of PBDFs in various environmental media and in wildlife and human populations across the globe. nih.gov This research helps in understanding the transport, distribution, and bioaccumulation of these contaminants.

Toxicology: The toxic effects of PBDFs, particularly the 2,3,7,8-substituted congeners, have been a major focus. These studies have established a spectrum of toxic responses similar to those of their chlorinated analogues, including immunotoxicity, reproductive and developmental effects, and carcinogenicity. nih.gov The World Health Organization has considered the inclusion of brominated dioxin-like compounds in the Toxicity Equivalency Factor (TEF) concept, which is used for risk assessment. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-92-3

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

3,4,6,7-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H

InChI Key

TUFUUAMCJCRMQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3)Br)Br)Br)Br

Origin of Product

United States

Formation Mechanisms of 3,4,6,7 Tetrabromo Dibenzofuran

Unintentional Formation Pathways of Polybrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs) are not commercially produced but are formed as unintentional byproducts in several thermal and photochemical processes. inchem.orgwikipedia.org Their presence in the environment is a direct result of the widespread use of brominated flame retardants (BFRs).

Pyrolysis and combustion of materials containing brominated flame retardants (BFRs) are significant sources of PBDFs. researchgate.net These thermal degradation processes can occur under various conditions, such as in industrial incinerators, during the recycling of electronic waste, and in accidental fires. nih.govresearchgate.net

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs that have been extensively used in a wide range of consumer products, including plastics, textiles, and electronics. wikipedia.orgepa.gov There is a strong correlation between the congener patterns of PBDEs and the resulting PBDFs, indicating that PBDEs are direct precursors to PBDF formation. researchgate.netnih.gov The structural similarity between PBDEs and PBDFs facilitates this conversion, which can occur through the cleavage of the ether bond in PBDEs, followed by cyclization to form the dibenzofuran (B1670420) structure. nih.govaaqr.org

The formation of PBDFs from PBDEs is a complex process. For instance, lower brominated PBDEs can be converted to PBDD/Fs through the disruption of the ether bond. aaqr.org Conversely, higher brominated PBDEs may favor the formation of polybromobenzene. aaqr.org

The formation of PBDFs is highly dependent on several factors, including temperature, the surrounding atmosphere, and the specific composition of the BFR precursors. researchgate.netnih.gov

Temperature: Research indicates that the formation of PBDFs from the oxidation of BFRs occurs within a specific temperature range, typically between 700-850 °C. nih.gov Higher temperatures facilitate the loss of an ortho-bromine atom from PBDEs, which is a key step in the cyclization process to form PBDFs. nih.gov In contrast, the decomposition of pure PBDEs to form dioxins generally occurs at temperatures above 600 °C. researchgate.net However, when PBDEs are co-pyrolyzed with a polystyrene polymer matrix, dioxin formation can occur at lower temperatures, between 350 °C and 400 °C. researchgate.net

Atmosphere: The presence of oxygen is a critical factor. The oxidation of polybrominated biphenyls (PBBs), another class of BFRs, has been identified as a pathway for the formation of PBDFs. nih.gov The process involves the formation of an R-OO adduct that evolves to yield PBDFs. nih.gov

Precursor Composition: The specific structure and bromination level of the BFR precursor significantly influence the types and yields of PBDFs formed. researchgate.net For example, the oxidation of monobromobenzene can lead to the generation of various pre-PBDF intermediates. nih.gov

Interactive Table: Influence of Temperature on PBDF Formation

Temperature Range (°C)ProcessPrecursor(s)Key FindingsReference(s)
350-400Co-pyrolysisPBDEs with PolystyreneDioxin formation at lower temperatures. researchgate.net
700-850OxidationBFRsOptimal range for PBDF formation. nih.gov
>600DecompositionPure PBDEsDioxin formation. researchgate.net

Waste incineration, particularly of municipal and electronic waste (e-waste), is a major source of PBDF emissions. nih.govresearchgate.net Poorly operated incinerators can release significant amounts of these toxic compounds. nih.gov E-waste is a particular concern due to the high concentration of BFRs in plastics and electronic components. nih.goveurekalert.org

During the thermal treatment of e-waste, PBDEs and other BFRs are subjected to high temperatures, leading to the formation of PBDFs. nih.gov Studies have shown a significant correlation between the concentrations of PBDEs and PBDD/Fs in samples from e-waste recycling facilities. nih.gov The composition of the resulting dioxin mixture is complex, often containing polybrominated and mixed halogenated dibenzofurans. eurekalert.org

Interactive Table: PBDD/F Concentrations in E-waste Recycling Environments

Sample TypeKey FindingsReference(s)
Soil and Workshop DustHighest mean concentrations of total PBDD/Fs found. nih.gov
E-waste Burning AreasHigh concentrations of mixed halogenated dibenzofurans (PXDFs). eurekalert.org
Ambient EnvironmentHigh levels of PBDEs, PCBs, and PCDD/Fs indicate serious environmental problems from e-waste recycling. nih.gov

Beyond high-temperature industrial processes, PBDFs can also be formed under environmental conditions through the degradation of other brominated organic chemicals.

The exposure of PBDEs to ultraviolet (UV) radiation, from sunlight for example, can lead to their degradation and the subsequent formation of PBDFs. nih.govmdpi.com This photochemical transformation is a significant environmental pathway for the generation of these toxic compounds. inchem.org The process typically involves the cleavage of a carbon-bromine bond at an ortho position on the PBDE molecule, which generates an aryl radical. nih.gov This radical can then undergo intramolecular cyclization to form a PBDF. nih.gov

The efficiency of this photodegradation and the resulting products are influenced by several factors:

Wavelength of UV light: PBDEs absorb light in the UV-B (280-315 nm) and UV-A (315-400 nm) ranges, with higher absorption in the UV-B range. mdpi.com

Presence of other substances: The presence of organic matter and other components in water can influence the degradation process. mdpi.com

Hydrogen donors: The presence of hydrogen donors in the surrounding medium (like organic solvents or water) can compete with the cyclization reaction, leading to the formation of lower-brominated PBDEs instead of PBDFs. nih.gov

Industrial Processes and By-product Generation

The formation of 3,4,6,7-Tetrabromo-dibenzofuran is also associated with various industrial activities, where it can be generated as an unintentional by-product.

Presence as Impurities in Commercial Brominated Flame Retardant Mixtures

Polybrominated dibenzodioxins (PBDDs) and PBDFs, including tetrabromodibenzofurans, have been identified as impurities in commercial brominated flame retardant (BFR) products. researchgate.net Specifically, commercial mixtures of decabromodiphenyl ether (deca-BDE) have been found to contain PBDFs. researchgate.net The total concentrations of 12 different 2,3,7,8-substituted tetra- to octa-BDD/Fs in these mixtures have been measured in the range of 3.4 to 13.6 µg/g. researchgate.net The presence of these impurities highlights a direct route for the introduction of this compound into products and the environment.

Formation in Metallurgical and Textile Industries

Nonferrous metallurgical processes are recognized as significant sources of PBDD/Fs. researchgate.net These high-temperature processes can provide the conditions necessary for the formation of these compounds, likely through the de novo synthesis pathway or from the degradation of brominated materials present in the raw materials or waste streams. The textile industry also represents a potential source, particularly during the processing of textiles treated with brominated flame retardants. inchem.org

Formation during Production and Recycling of Plastic Materials Containing Brominated Precursors

The production and recycling of plastics containing brominated flame retardants are key sources of PBDD/F formation. researchgate.net Thermal stress during these processes can lead to the degradation of BFRs and the subsequent formation of PBDD/Fs. researchgate.net For example, the pyrolysis of the polybrominated biphenyl (B1667301) (PBB) fire retardant, FireMaster FF-1, at 380-400°C has been shown to produce tetrabromodibenzofurans. nih.gov Similarly, the thermal degradation of other BFRs, such as tetrabromobisphenol A (TBBPA), can also lead to the formation of PBDFs. researchgate.net

The levels of PBDFs in plastics containing PBDEs can be significantly higher than those found in the original technical mixtures, suggesting that transformation of PBDEs occurs during the production, use, or recycling of these materials. researchgate.net

Enzymatic and Light-Induced Coupling of Environmental Bromophenols

The formation of PBDDs in the marine environment through natural processes is well-established, with reactive bromophenols being identified as likely precursors. nih.gov While this has been more specifically documented for polybrominated dibenzo-p-dioxins (PBDDs), similar enzymatic and light-induced coupling reactions of bromophenols could potentially lead to the formation of brominated dibenzofurans. For instance, the phototransformation of 2,4,6-tribromophenol (B41969) (TBP) in aqueous solution under UV irradiation has been shown to produce various photoproducts, including hydroxylated PBDEs and dihydroxylated polybrominated biphenyls, suggesting that photodimerization is a possible reaction pathway. researchgate.net This indicates that under certain environmental conditions, bromophenols can couple to form more complex brominated aromatic compounds.

Environmental Occurrence and Distribution of 3,4,6,7 Tetrabromo Dibenzofuran

Detection in Diverse Environmental Matrices

Due to their chemical properties, PBDFs, including tetrabrominated congeners, are found globally in abiotic environments. Their low water solubility and high affinity for organic matter mean they tend to associate with particles in the air, soil, and sediment. cdnsciencepub.combham.ac.uk

PBDFs are consistently detected in the atmosphere, where they are predominantly associated with particulate matter. cdnsciencepub.com This association facilitates their long-range transport, allowing for their distribution to regions far from their original sources. pops.intbham.ac.ukinchem.org Atmospheric transport is considered a primary pathway for the global dispersal of these contaminants. pops.intcdnsciencepub.com

Studies have characterized PBDD/F concentrations in various atmospheric settings, showing a clear distinction between rural, urban, and industrial areas. researchgate.net For instance, research in different atmospheric environments in Taiwan found that the average PBDD/F concentrations were lowest in rural areas and significantly higher in industrial zones and science parks, which may be linked to emissions from electronics industries. researchgate.net In a study near a municipal solid waste incinerator, the mean atmospheric concentration of PBDD/Fs was 12.2 fg WHO-TEQ Nm⁻³. env.go.jp Another study measuring air over the ocean near Taiwan detected only highly brominated PBDF congeners, such as 1,2,3,4,7,8-HxBDF, 1,2,3,4,6,7,8-HpBDF, and OBDF, suggesting that these heavier congeners can also undergo long-range transport. researchgate.net

Atmospheric Concentrations of PBDD/Fs in Different Environments

Environment TypeMean PBDD/F Concentration (fg/m³)Mean PBDD/F TEQ Concentration (fg I-TEQ/m³)Source
Rural1.50.13 researchgate.net
Urban2.10.24 researchgate.net
Industrial3.70.45 researchgate.net
Science Park7.70.82 researchgate.net

In aquatic environments, PBDFs are found in both water and sediment. service.gov.uk Due to their hydrophobic nature, they tend to partition from the water column and adsorb to sediment particles. ospar.orgservice.gov.uk Consequently, sediments often act as a significant sink and long-term reservoir for these contaminants. ospar.org

Studies of sediment cores have shown a historical trend of increasing PBDF deposition. For example, analysis of sediment cores from Tokyo Bay revealed that PBDF concentrations began to increase significantly after the 1960s, coinciding with the increased production and use of brominated flame retardants. env.go.jp PBDFs are also detected in sewage sludge and biosolids, which can be a pathway for their entry into aquatic and terrestrial systems. ospar.orgpops.int A U.S. survey of archived biosolids found that PBDD/Fs contributed significantly to the total dioxin-like toxicity, accounting for an average of 75% of the total Toxic Equivalency (TEQ). pops.int

PBDFs are frequently detected in soil, with concentrations varying widely depending on proximity to sources. pops.int Local sources, such as electronic waste (e-waste) recycling facilities, are critical contributors to high levels of PBDFs in soil. pops.intscispace.com The thermal processing and improper disposal of e-waste containing BFRs can lead to significant localized contamination. scispace.com

A study in Eastern China analyzed soil from an e-waste recycling facility and a chemical industrial complex. The results showed dramatically higher concentrations at the e-waste site. scispace.com Photolytic degradation of polybrominated diphenyl ethers (PBDEs) on soil surfaces can also be a source for the formation of PBDFs. diva-portal.org

Total PBDD/F Concentrations in Soil Samples

Location TypeConcentration Range (pg/g dry wt)Source
E-waste Recycling Facility716 - 800,000 scispace.com
Chemical-Industrial ComplexNot Detected - 427 scispace.com

Occurrence in Biological Compartments

The persistent and lipophilic ("fat-loving") properties of PBDFs lead to their accumulation in the fatty tissues of living organisms. ospar.org This process, known as bioaccumulation, can lead to the biomagnification of these compounds through the food web, resulting in higher concentrations at higher trophic levels. pops.int

The widespread presence of PBDFs in aquatic ecosystems leads to their uptake by aquatic organisms. ospar.org They have been detected in a variety of species, including fish, shellfish, and algae. ospar.org The contamination of seafood is a primary route of human exposure to these compounds. ospar.orgpops.int

Studies in the Baltic Sea have found high concentrations of PBDDs in algae, shellfish, and fish, with evidence suggesting that some of these compounds may have natural, biogenic origins in addition to anthropogenic sources. Research on perch from the Baltic Sea reported PBDD levels ranging from 0.4 to 73 pg/g fresh weight between 1990 and 2005. researchgate.net The toxicity of PBDD/Fs is similar to their chlorinated counterparts, and they are included in the World Health Organization's Toxic Equivalency Factor (TEF) scheme to assess the combined risk from these dioxin-like compounds. ospar.org

Data on the accumulation of PBDFs in terrestrial wildlife is notably scarce. ospar.org A survey conducted in Japan in 2000 analyzed samples from terrestrial birds and mammals but did not detect brominated dioxins in these specific samples. scispace.com

While direct measurements are limited, the potential for exposure exists. Wildlife that forages in and around contaminated sites, such as landfills where e-waste and other BFR-containing products are disposed of, may be exposed to PBDFs. env.go.jp Birds, in particular, have been studied for their exposure to the precursor compounds (PBDEs), but data on the resulting accumulation of PBDD/Fs is lacking. cdnsciencepub.comresearchgate.net It is presumed that the physicochemical properties that drive bioaccumulation in aquatic food webs would also apply to terrestrial systems. bham.ac.uk

Presence in Food and Feed Samples, including Eggs, Broiler Fat, and Feed Additives

Research into the contamination of food and animal feed by specific polybrominated dibenzofurans (PBDFs) has primarily centered on the most toxic congeners, particularly those with bromine atoms in the 2,3,7,8 positions. Specific data on the presence of the 3,4,6,7-Tetrabromo-dibenzofuran isomer in eggs, broiler fat, and feed additives is not available in the reviewed scientific literature.

However, studies have confirmed the presence of other tetrabromo-dibenzofuran isomers in the poultry production chain. During routine monitoring, a discrepancy between bioassay results and targeted chemical analysis of egg and broiler fat samples led to the identification of 2,3,7,8-tetrabromo-dibenzofuran (2,3,7,8-TBDF). nih.gov This discovery prompted an investigation into the source of the contamination.

Subsequent analysis of poultry feed and specific feed additives, such as choline chloride and L-lysine, confirmed the presence of 2,3,7,8-TBDF. nih.gov A feed-to-food transfer model suggested that contaminated poultry feed, likely through a feed additive, was the probable source of 2,3,7,8-TBDF found in the broilers and eggs. nih.gov While levels of 2,3,7,8-TBDF (up to 2.3 pg/g) were detected in the feed additive choline chloride, it was concluded that this low concentration was unlikely to result in detectable levels in poultry products. nih.gov In poultry eggs, the main PBDD/Fs found were identified as 2,3,7,8-TBDF, 1,2,3/4,7,8-PeBDF, 1,2,3,4,7,8-HxBDF and 1,2,3,4,6,7,8-HpBDF. nih.gov

The general pathway for contamination involves the bioaccumulation of these lipophilic (fat-soluble) compounds. nih.gov Dioxins and related compounds present in the environment, particularly in soil, can be ingested by free-range animals and accumulate in their fatty tissues and, subsequently, in their products like eggs. nih.govresearchgate.net

Interactive Data Table: Occurrence of Tetrabromo-dibenzofuran Congeners in Food and Feed

Sample MatrixCompound DetectedConcentrationProbable Source
Egg Fat2,3,7,8-Tetrabromo-dibenzofuranNot Quantified in this studyContaminated Feed nih.gov
Broiler Fat2,3,7,8-Tetrabromo-dibenzofuranNot Quantified in this studyContaminated Feed nih.gov
Poultry Feed2,3,7,8-Tetrabromo-dibenzofuranConfirmed PresenceFeed Additives nih.gov
Feed Additive (Choline Chloride)2,3,7,8-Tetrabromo-dibenzofuranUp to 2.3 pg/gIndustrial Contaminant nih.gov
Feed Additive (L-lysine)2,3,7,8-Tetrabromo-dibenzofuranConfirmed PresenceIndustrial Contaminant nih.gov

Note: Data specifically for this compound was not found. The table reflects findings for the most studied isomer, 2,3,7,8-TBDF.

Spatial and Temporal Distribution Patterns of Polybrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs), like their chlorinated counterparts, are persistent organic pollutants that are unintentionally produced during combustion processes and as by-products in the manufacturing of brominated flame retardants. uea.ac.uknih.gov Their distribution in the environment is widespread, with specific patterns related to sources of emission and environmental transport mechanisms.

Spatial Distribution

The spatial distribution of PBDFs is heavily influenced by industrial and waste-handling activities. E-waste recycling sites, particularly those using crude methods, have been identified as significant sources of PBDFs and related compounds in the terrestrial environment. researchgate.net Studies in Guiyu, a major e-waste recycling site in China, found high concentrations of polybrominated diphenyl ethers (PBDEs) and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in soil and combusted residues. researchgate.net The highest concentrations were found in areas with acid leaching and open burning of electronic components. researchgate.net

Similarly, atmospheric concentrations of these compounds show spatial variability linked to sources. Monitoring around a municipal solid waste incinerator (MSWI) found higher concentrations of PCDD/Fs downwind of the facility. nih.gov A study across the Middle East also found the highest atmospheric concentrations of PCDD/Fs near industrial areas, such as a steel melting company and a hospital waste incinerator. researchgate.net These findings suggest that PBDFs, which are formed under similar conditions, would exhibit comparable spatial patterns, with elevated concentrations near combustion and industrial sources.

Temporal Distribution

Analyzing the temporal trends of PBDFs is often done by examining sediment cores, which provide a historical record of deposition. Studies of suspended sediments in the Niagara River from 1980 to 2002 showed a general trend of decreasing concentrations for historically used industrial chemicals like PCDDs/PCDFs, likely due to stricter regulations and remediation efforts. nih.gov In contrast, the temporal trend for the related PBDEs showed increasing concentrations from 1980 to a peak around 1995, reflecting their more recent and widespread use as flame retardants. nih.gov Although specific long-term trend data for PBDFs is limited, their formation as by-products of PBDEs and from combustion suggests their environmental concentrations may have followed a similar increasing trend during the latter part of the 20th century, potentially followed by a decline as regulations on PBDEs and emission controls were implemented. nih.govacs.org

Interactive Data Table: Environmental Concentrations of Dioxin-like Compounds

Location/MatrixCompound ClassConcentration RangeKey Finding
E-waste site soil (Guiyu, China)PCDD/Fs12,500 - 89,800 pg/g (dry wt)Acid leaching sites showed the highest levels. researchgate.net
E-waste combusted residue (Guiyu, China)PCDD/Fs13,500 - 25,300 pg/g (dry wt)Open burning is a major emission source. researchgate.net
Niagara River suspended sediment (peak)PBDEsApprox. 35 ng/g (in 1995)Concentrations increased from 1988 to 1995. nih.gov
Niagara River suspended sedimentPCDDs/PCDFsDecreasing trend (1980-2002)Reflects implementation of control measures. nih.gov
Ambient Air (Oman, near industry)PCDD/Fs489 - 557 fg I-TEQ/m³Proximity to industrial incinerators elevates levels. researchgate.net
Ambient Air (Kuwait, urban)PCDD/Fs~150 - 250 fg I-TEQ/m³Elevated levels in urban and industrial areas. researchgate.net

Environmental Fate and Transformation of 3,4,6,7 Tetrabromo Dibenzofuran

Degradation Pathways in Environmental Compartments

Photodegradation, or photolysis, is a primary mechanism for the transformation of polybrominated dibenzofurans (PBDFs) in the environment. This process involves the absorption of light energy, leading to the cleavage of chemical bonds and the formation of less brominated and other transformation products.

The principal photolytic transformation mechanism for brominated dibenzofurans is reductive debromination. frontiersin.org This process involves the cleavage of a carbon-bromine (C-Br) bond, followed by the abstraction of a hydrogen atom from the surrounding medium, resulting in the stepwise removal of bromine atoms. This mechanism is analogous to the well-documented photodegradation of polychlorinated dibenzofurans (PCDFs), where reductive dechlorination is the main pathway. csbsju.edu

Studies on related compounds, such as polybrominated diphenyl ethers (PBDEs), show that sunlight exposure can lead to their degradation into both lower-brominated PBDEs and the formation of PBDFs. diva-portal.org Once formed, these PBDFs, including congeners like 3,4,6,7-tetrabromo-dibenzofuran, undergo further photolysis. The process is initiated by the absorption of a photon, which excites the molecule to a higher energy state, making the C-Br bond susceptible to cleavage. The stability of the resulting aryl radical and the bond dissociation energy of the C-Br bond influence the rate and selectivity of this reaction.

In addition to reductive debromination, cleavage of the ether (C-O) bond in the dibenzofuran (B1670420) nucleus can occur, leading to the formation of hydroxylated biphenyls. csbsju.edu This pathway has been observed in the photolysis of the parent dibenzofuran compound, which yields 2,2'-dihydroxybiphenyl as an intermediate. csbsju.edu

The rate of photolysis of brominated dibenzofurans is highly dependent on the wavelength of incident radiation and various environmental factors.

Wavelength: Photodegradation is driven by ultraviolet (UV) radiation. Studies on the analogous compound 2,3,7,8-tetrachlorodibenzofuran (TCDF) demonstrate that shorter, more energetic UV wavelengths are more effective at inducing degradation. For instance, irradiation at 254 nm resulted in a significantly faster degradation rate compared to irradiation at 302 nm. mdpi.com PBDFs absorb light in the UV range (250–320 nm), and the efficiency of photolysis is directly related to the overlap between the compound's absorption spectrum and the spectrum of the light source. mdpi.com

Environmental Conditions: The surrounding medium and atmospheric conditions play a critical role in modulating photolysis rates.

Medium/Solvent: The presence of a hydrogen-donating solvent (like methanol or hexane) can facilitate reductive debromination by providing hydrogen atoms to stabilize the aryl radical formed after C-Br bond cleavage.

Sensitizers and Catalysts: The presence of photosensitizers or catalysts can accelerate degradation. Titanium dioxide (TiO₂), for example, has been shown to be an effective photocatalyst for the degradation of TCDF, significantly increasing the reaction rate compared to direct photolysis. nih.gov

Atmospheric Conditions: In the atmosphere, factors such as clouds and aerosols significantly impact photolysis rates. Clouds can either enhance photolysis by scattering light or reduce it by blocking direct sunlight. semanticscholar.orgcopernicus.org Aerosols, particularly absorptive types, generally reduce the actinic flux in the boundary layer, thereby decreasing photolysis rates. copernicus.org

FactorInfluence on Photolysis RateRationale/MechanismCitation(s)
Wavelength Shorter UV wavelengths (e.g., 254 nm) lead to higher degradation rates.Higher energy photons are more effective at cleaving C-Br bonds. The rate depends on the compound's absorption spectrum. mdpi.com
Solvent/Medium Hydrogen-donating solvents can increase the rate.Provides hydrogen atoms to complete the reductive debromination process after C-Br bond cleavage.
**Catalysts (e.g., TiO₂) **Significantly accelerates degradation.Generates highly reactive species (e.g., hydroxyl radicals) upon UV irradiation, which attack the dibenzofuran structure. nih.gov
Clouds Variable; can increase or decrease rates.Enhances rates through light scattering (e.g., above or between clouds) or decreases rates by blocking sunlight (e.g., below clouds). semanticscholar.orgcopernicus.org
Aerosols Generally decreases rates in the boundary layer.Scatters and absorbs incoming solar radiation, reducing the amount of UV light available for photolysis. copernicus.org

The photolysis of this compound is expected to produce a series of lower-brominated dibenzofurans through the sequential loss of bromine atoms. Based on studies of analogous chlorinated compounds, the degradation proceeds in a stepwise manner. csbsju.edunih.gov

The primary photoproducts would be various isomers of tribromodibenzofuran (TrBDF) . As the photolysis continues, these intermediates would further degrade to form dibromodibenzofurans (DBDFs) and subsequently monobromodibenzofurans (MBDFs) . Eventually, complete debromination could lead to the formation of the parent dibenzofuran molecule.

In addition to debromination products, other intermediates can be formed. Photolytic cleavage of the ether bond can produce hydroxylated biphenyls. For the parent dibenzofuran, photolysis in water yields 2,2'-dihydroxybiphenyl, which can be further transformed into 2,2',3-trihydroxybiphenyl. csbsju.edu It is plausible that brominated analogues would follow a similar pathway, leading to the formation of various brominated and hydroxylated biphenyls.

Precursor CompoundExpected Photoproducts/IntermediatesTransformation PathwayCitation(s)
This compoundTribromodibenzofurans (TrBDFs)Reductive Debromination csbsju.edunih.gov
Dibromodibenzofurans (DBDFs)Sequential Reductive Debromination csbsju.edunih.gov
Monobromodibenzofurans (MBDFs)Sequential Reductive Debromination csbsju.edunih.gov
DibenzofuranComplete Reductive Debromination csbsju.edu
Brominated dihydroxybiphenylsC-O Bond Cleavage and Hydroxylation csbsju.edu

While highly halogenated compounds are generally resistant to microbial attack, the core dibenzofuran structure can be degraded by various microorganisms. This process typically occurs under aerobic conditions and serves as a model for the potential breakdown of its halogenated derivatives, often through cometabolism.

The microbial degradation of dibenzofuran has been extensively studied in several bacterial strains, particularly within the genus Sphingomonas. nih.govnih.govnih.govconsensus.app The key initial step in the catabolic pathway is an attack by a multicomponent enzyme system known as dibenzofuran 4,4a-dioxygenase . uni-konstanz.de This enzyme catalyzes an "angular dioxygenation," where molecular oxygen is incorporated across the C4 and C4a positions, adjacent to the ether bridge. nih.govresearchgate.net

This enzymatic reaction forms a chemically unstable diene-diol-hemiacetal intermediate. uni-konstanz.de This intermediate spontaneously rearomatizes, which cleaves the central furan ring to produce 2,2',3-trihydroxybiphenyl . nih.govnih.gov

From this point, the pathway proceeds via meta-cleavage:

The dihydroxylated ring of 2,2',3-trihydroxybiphenyl is cleaved by another enzyme, an extradiol dioxygenase. nih.gov

This cleavage yields a yellow-colored intermediate, 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoic acid (HOPDA) . nih.gov

A hydrolase then acts on this intermediate, cleaving the alkene chain to form salicylic acid and 2-hydroxypenta-2,4-dienoic acid. nih.govnih.gov

Salicylic acid can then be further metabolized and funneled into central metabolic pathways like the Krebs cycle. nih.gov

While bacteria may not be able to use a highly brominated compound like this compound as a sole carbon source, cometabolic degradation is possible. Studies on chlorinated dibenzofurans have shown that bacteria like Sphingomonas sp. RW1 can degrade mono- and dichlorinated congeners, indicating that the dioxygenase enzymes can tolerate some halogen substitution. nih.govconsensus.app

Bacterial StrainKey Enzyme SystemInitial StepPrimary MetabolitesCitation(s)
Sphingomonas wittichii RW1Dibenzofuran DioxygenaseAngular dioxygenation at C4, C4a2,2',3-Trihydroxybiphenyl, Salicylate nih.govnih.gov
Sphingomonas sp. XLDN2-5Angular DioxygenaseAngular dioxygenation2,2',3-Trihydroxybiphenyl, Salicylic acid nih.gov
Rhodococcus sp. HA01DfdA/DbfA DioxygenasesAngular dioxygenationChlorosalicylates (from chlorinated DBFs) nih.gov
Terrabacter sp. DBF63Dibenzofuran DioxygenaseAngular dioxygenationNot specified nih.gov

Biodegradation Pathways

Cometabolic Activities and Specific Microbial Strains Involved in Dibenzofuran Transformation

Several bacterial strains have been identified that can cometabolically degrade dibenzofuran and its chlorinated counterparts, suggesting a similar potential for brominated forms. These strains often possess enzymes capable of acting on a range of aromatic compounds.

Identified Microbial Strains in Dibenzofuran and Halogenated Dibenzofuran Degradation:

Microbial GenusSpecific Strain(s)Substrate(s) DegradedKey Findings
Sphingomonassp. strain XLDN2-5Dibenzofuran, DibenzothiopheneCapable of cometabolically degrading dibenzofuran while utilizing carbazole as a growth substrate nih.gov.
Ralstoniasp. strain SBUG 290DibenzofuranCo-oxidizes dibenzofuran when grown on biphenyl (B1667301), indicating a lateral dioxygenation mechanism nih.gov.
Burkholderiasp. strain JB12-ChlorodibenzofuranDegrades chlorinated dibenzofuran through a pathway similar to that for dibenzofuran nih.gov.
Brevibacteriumsp. DPO 1361DibenzofuranOne of the early identified strains capable of utilizing dibenzofuran ethz.ch.
Staphylococcusauricularis DBF63DibenzofuranAble to grow on dibenzofuran as a sole source of carbon and energy ethz.ch.

The degradation of these compounds is often initiated by biphenyl- or naphthalene-degrading bacteria, which produce enzymes with broad substrate specificity that can act on the dibenzofuran structure nih.gov. The presence of bromine atoms in this compound likely influences the rate and extent of microbial transformation, with more highly halogenated compounds generally showing greater resistance to degradation.

Enzymatic Mechanisms and Proposed Pathways for Brominated Dibenzofuran Transformation

The enzymatic breakdown of dibenzofurans is primarily initiated by dioxygenase enzymes. These enzymes catalyze the insertion of both atoms of molecular oxygen into the aromatic ring, a critical first step in destabilizing the molecule for further degradation.

Based on studies of dibenzofuran and its chlorinated analogs, two main initial enzymatic attack strategies are proposed:

Angular Dioxygenation: This is the most common pathway, where a dioxygenase attacks the carbon atoms adjacent to the ether bridge (positions 4 and 4a) nih.govethz.ch. This leads to the formation of an unstable diol that is subsequently rearomatized and cleaved.

Lateral Dioxygenation: In this pathway, the dioxygenase attacks a lateral aromatic ring (e.g., positions 1,2 or 2,3) nih.gov.

Following the initial dioxygenase attack, a series of enzymatic reactions lead to the opening of the aromatic ring and the formation of intermediates that can enter central metabolic pathways. A proposed general pathway for the degradation of a halogenated dibenzofuran is as follows:

Initial Dioxygenation: A dioxygenase enzyme attacks the dibenzofuran core, forming a cis-dihydrodiol.

Dehydrogenation: The cis-dihydrodiol is converted to a dihydroxylated intermediate.

meta-Cleavage: A second dioxygenase cleaves the dihydroxylated ring, leading to the formation of a hydroxylated phenyl hexadienoic acid derivative.

Hydrolysis and Further Degradation: The ring-cleavage product is further metabolized, often leading to the formation of halogenated salicylic acids, which can then be further degraded nih.gov.

For this compound, the positions of the bromine atoms would significantly influence the regioselectivity of the initial enzymatic attack and the subsequent stability of the intermediates. The presence of bromine at the 3,4,6, and 7 positions may hinder the typical angular dioxygenation and favor lateral dioxygenation, although specific studies are needed to confirm this.

Thermal Degradation and Stability in Environmental Contexts

Polybrominated dibenzofurans, including this compound, are known to be formed as unintentional byproducts during the thermal degradation of brominated flame retardants (BFRs) used in various consumer and industrial products. The thermal stability of these compounds is a critical factor in their environmental persistence.

In environmental contexts, such as accidental fires or improper incineration of BFR-containing materials, this compound can be formed and released. The thermal decomposition of BFRs can lead to the formation of a variety of brominated and polycyclic aromatic compounds. For example, the thermal degradation of tetrabromobisphenol A diallyl ether has been shown to release bromophenols such as 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol (B41969), which can be precursors to the formation of PBDFs cetjournal.it.

Once formed, the environmental stability of this compound is expected to be high due to the strong carbon-bromine bonds and the stable aromatic structure. This stability contributes to its potential for long-range transport and persistence in various environmental compartments.

Environmental Transport and Bioaccumulation Potential

The movement and accumulation of this compound in the environment are governed by its physicochemical properties, which are characteristic of persistent organic pollutants (POPs).

Atmospheric Transport and Deposition Dynamics

Like other POPs, this compound can undergo long-range atmospheric transport. This process allows for the distribution of the compound far from its original sources. The transport and deposition dynamics are influenced by several factors:

Volatility: The compound's tendency to vaporize into the atmosphere.

Particle Association: Its affinity for adsorbing onto airborne particulate matter.

Atmospheric Reactions: Degradation by photochemical reactions, although this is generally slow for polyhalogenated compounds.

Deposition: Removal from the atmosphere through wet (rain, snow) and dry (particle settling) deposition.

The fate of pollutants released into the atmosphere is largely determined by their release characteristics and is governed by meteorological principles, terrain, deposition rates, and the chemical's properties epa.gov. For persistent compounds like this compound, deposition from the air to soil and water bodies is a significant pathway for environmental contamination epa.gov.

Partitioning Behavior Between Environmental Media (e.g., Air, Water, Soil, Sediment)

The distribution of this compound between different environmental compartments is determined by its partitioning coefficients. These coefficients reflect the compound's affinity for various media.

Octanol-Water Partition Coefficient (Kow): This value indicates the compound's tendency to partition between an organic phase (like lipids in organisms) and water. A high log Kow value suggests a high potential for bioaccumulation. While a specific log Kow for this compound is not readily available, related compounds like decabromodiphenyl ethane have very high estimated log Kow values (between 7.52 and 13.6), indicating a strong tendency to bioaccumulate nih.gov.

Organic Carbon-Water Partition Coefficient (Koc): This coefficient describes the compound's tendency to adsorb to organic matter in soil and sediment. A high Koc value indicates that the compound will be relatively immobile in soil and will tend to accumulate in sediments in aquatic systems. The relationship between Koc and water solubility (S) can be used to estimate the partitioning behavior of pesticides and other organic pollutants researchgate.net.

Henry's Law Constant: This value relates the concentration of a compound in the air to its concentration in water at equilibrium, indicating its tendency to volatilize from water bodies.

Given its structure, this compound is expected to have a high Kow and Koc, leading to its accumulation in soil, sediment, and biota, and a low Henry's Law constant, suggesting it is less likely to volatilize from water.

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Chains

Due to its lipophilic (fat-loving) nature and resistance to metabolic degradation, this compound has a high potential for bioaccumulation and biomagnification.

Bioaccumulation is the process by which a contaminant is taken up by an organism from its surrounding environment (water, soil, air) and from its food, leading to a concentration in the organism that is higher than in the surrounding medium ca.gov.

Biomagnification is the increasing concentration of a contaminant in organisms at successively higher levels in a food chain.

The potential for a chemical to bioaccumulate is often assessed using the following factors:

Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water, where uptake is from water only epa.gov.

Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding medium, considering all routes of exposure (water, food, etc.) ca.govepa.gov.

Biomagnification Factor (BMF): The ratio of the concentration of a chemical in a predator to the concentration in its prey nih.gov.

While specific BAF and BMF values for this compound are not available, studies on other brominated and chlorinated dibenzofurans have demonstrated their potential to bioaccumulate and biomagnify in both aquatic and terrestrial food webs. For instance, research on 2,3,7,8-tetrabromodibenzofuran (TeBDF) in mice showed significant accumulation in the liver nih.gov. The high lipophilicity and persistence of this compound suggest that it will behave similarly, posing a risk to organisms at higher trophic levels.

Advanced Analytical Methodologies for 3,4,6,7 Tetrabromo Dibenzofuran Detection and Quantification

Sample Collection and Preparation for Environmental and Biological Matrices

The initial and most critical stage in the analysis of 3,4,6,7-Tetrabromo-dibenzofuran involves the collection of a representative sample, followed by a rigorous preparation process to isolate the target analyte from complex matrices. This preparatory phase is designed to extract the compound of interest, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Optimized Sampling Strategies for Air, Water, Sediment, Soil, and Biota

The strategy for collecting samples is tailored to the specific environmental or biological medium being investigated to ensure the integrity and representativeness of the sample.

For air sampling, high-volume air samplers are commonly employed. These devices are equipped with a quartz-fiber filter to capture particle-bound PBDFs and a subsequent adsorbent, such as polyurethane foam (PUF), to trap gaseous-phase compounds. nih.gov A typical sampling session can last for 24 hours, drawing between 325 to 400 cubic meters of ambient air. nih.gov

Water sample analysis requires different approaches depending on the presence of particulate matter. For water samples free of particles, a standard liquid-liquid extraction is sufficient. However, if suspended solids are present, the water and particle phases should be separated and extracted individually. labcompare.com Passive samplers, like polyethylene sheets, can also be deployed to estimate the bioavailable concentrations of hydrophobic organic contaminants in aquatic environments. thermofisher.com

Sediment and soil sampling necessitates careful consideration to obtain a representative sample. Once collected, these solid samples require measures to make the this compound fully accessible to the extraction solvent. This can involve drying the sample, often by mixing with anhydrous sodium sulfate, to remove water that could impede extraction efficiency. labcompare.comnih.gov

For biota , such as fish tissue, samples are typically homogenized to ensure uniformity before extraction. nih.gov Due to the lipophilic nature of this compound, it is expected to accumulate in the fatty tissues of organisms.

Table 1: Optimized Sampling Strategies for Polybrominated Dibenzofurans
MatrixSampling TechniqueKey Parameters
AirHigh-Volume Air SamplingQuartz-fiber filter for particulate phase, Polyurethane foam (PUF) for gas phase; 24-hour sampling of 325-400 m³ of air. nih.gov
WaterGrab Sampling / Passive SamplingSeparate extraction of dissolved and particulate-bound phases; Polyethylene passive samplers for bioavailable fraction. labcompare.comthermofisher.com
Sediment/SoilCore/Grab SamplingHomogenization and drying with anhydrous sodium sulfate prior to extraction. nih.gov
Biota (Fish)Tissue CollectionHomogenization of tissue samples to ensure uniformity. nih.gov

Extraction Techniques for Polybrominated Dibenzofurans from Diverse Sample Types

Following sample collection, the next step is the extraction of this compound from the sample matrix. Several techniques are utilized, with the choice depending on the sample type and the desired efficiency.

Soxhlet extraction is a classic and robust method for solid samples like soil, sediment, and biota. This technique involves continuously washing the sample with a distilled solvent, ensuring intimate contact between the sample and the solvent. nih.gov A mixture of acetone and hexane (1:1, v/v) is a common solvent system used for a 48-hour extraction period. windows.net

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a more modern and efficient technique. PLE uses elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time. gcms.cz For fish samples, a mixture of n-hexane and dichloromethane (9:1, v/v) at 100°C has been shown to be effective. nih.gov

Solid-Phase Extraction (SPE) is a preferred method for aqueous samples. Water is passed through a solid adsorbent material, often a C18-bonded silica cartridge, which retains the organic analytes. The analytes are then eluted with a small volume of an organic solvent. sigmaaldrich.com This method is effective for concentrating trace amounts of PBDFs from large volumes of water. hoganlovells.com

Table 2: Common Extraction Techniques for Polybrominated Dibenzofurans
Extraction TechniqueApplicable MatricesTypical SolventsKey Parameters
Soxhlet ExtractionSoil, Sediment, BiotaAcetone/Hexane (1:1)16-24 hours extraction time. nih.gov
Pressurized Liquid Extraction (PLE)Soil, Sediment, Biotan-Hexane/DichloromethaneElevated temperature (e.g., 100°C) and pressure. nih.gov
Solid-Phase Extraction (SPE)WaterElution with Ethanol/TolueneC18 cartridges for analyte retention. sigmaaldrich.com

Multi-step Sample Clean-up and Fractionation Procedures (e.g., Silica, Alumina, Activated Carbon Column Chromatography)

Crude extracts from environmental and biological samples contain a multitude of co-extracted substances that can interfere with the final analysis. Therefore, a multi-step clean-up procedure is essential to remove these interferences.

Silica gel column chromatography is widely used for the initial clean-up. The silica can be modified with sulfuric acid to remove lipids and other organic matter. cetjournal.it A multi-layer silica gel column can be employed, which may contain layers of neutral, acidic, and basic silica gel to remove a wide range of interfering compounds. labrulez.com

Alumina column chromatography is often used as a subsequent clean-up step. Alumina can be activated to different levels to achieve specific separations. It is effective in separating PBDFs from other compounds, such as polychlorinated biphenyls (PCBs). mdpi.com Elution is typically performed with a series of solvents of increasing polarity.

Activated carbon column chromatography is a powerful technique for isolating planar molecules like dibenzofurans from non-planar compounds. The strong adsorption of planar aromatic compounds onto the carbon surface allows for their separation from other co-extractives. inchem.org

These clean-up steps can also be designed to fractionate the sample, separating different classes of compounds from each other. For instance, a combination of silica gel and Florisil columns can be used to separate PBDFs, PCBs, and polybrominated diphenyl ethers (PBDEs) into distinct fractions. nih.gov

Table 3: Sorbents Used in Clean-up and Fractionation of PBDFs
SorbentPurposeElution Solvents (Example)
Silica Gel (Acid-modified)Removal of lipids and biogenic material. cetjournal.itHexane, Dichloromethane
AluminaFractionation, separation from PCBs. mdpi.comn-Hexane/Dichloromethane, Dichloromethane
Activated CarbonSeparation of planar (e.g., PBDFs) from non-planar compounds. inchem.orgToluene (reverse elution)
FlorisilSeparation of PBDFs from PBDEs and PCBs. nih.govHexane, Dichloromethane/Hexane

Chromatographic Separation Techniques

After extensive sample preparation, the final extract is analyzed using high-resolution chromatographic techniques to separate the individual PBDF congeners, including this compound, before detection and quantification.

High-Resolution Gas Chromatography (HRGC) for Congener-Specific Separation

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the congener-specific analysis of PBDFs. nih.govresearchgate.net The separation is achieved on long capillary columns, typically 30 to 60 meters in length, with a narrow internal diameter (e.g., 0.25 mm). inchem.org The stationary phase of the column is a critical parameter for achieving the desired separation. Non-polar or semi-polar stationary phases, such as those based on 5% phenyl-polysiloxane, are commonly used. researchgate.net

The temperature program of the GC oven is carefully optimized to separate the various PBDF congeners based on their boiling points and interaction with the stationary phase. A typical program starts at a lower temperature and gradually ramps up to a higher temperature to elute the less volatile, more highly brominated congeners.

Optimization of Gas Chromatography Column Parameters for Brominated Compounds to Minimize Thermal Degradation and Isomerization

A significant challenge in the GC analysis of brominated compounds is their potential for thermal degradation and isomerization at the high temperatures used in the injector and column. manuallib.com Highly brominated congeners are particularly susceptible to breaking down into lower brominated compounds, which can lead to inaccurate quantification.

Several strategies are employed to mitigate these issues:

Injector Temperature: The injector temperature must be high enough to ensure the complete volatilization of the analytes but not so high as to cause significant degradation. Optimized injector temperatures are often in the range of 250-320°C. researchgate.netnih.gov

Column Length and Film Thickness: Shorter GC columns (e.g., 15 meters) with a thin film of stationary phase (e.g., 0.10 µm) can reduce the analysis time and the residence time of the analytes at high temperatures, thereby minimizing thermal degradation. researchgate.net

Injection Technique: Cool on-column injection, where the sample is introduced directly onto the column at a low temperature, can significantly reduce thermal stress on the analytes compared to hot split/splitless injection.

Carrier Gas: While helium is a common carrier gas, the use of hydrogen can allow for faster analysis at lower temperatures, which can also help to reduce thermal degradation. nih.gov

Table 4: Optimized GC Parameters for the Analysis of Brominated Compounds
ParameterOptimized ConditionRationale
Injector Temperature 250-320°CBalances volatilization efficiency with minimizing thermal degradation. researchgate.netnih.gov
Column Dimensions 15 m length, 0.25 mm I.D., 0.10 µm film thicknessShorter column and thin film reduce analysis time and thermal stress. researchgate.net
Injection Technique Cool On-ColumnMinimizes thermal degradation in the injector.
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis at lower temperatures. nih.gov
Oven Temperature Program Ramped from low to high temperatureOptimized for congener-specific separation.

Mass Spectrometric Detection and Quantification Approaches

Mass spectrometry, particularly when coupled with high-resolution gas chromatography, has become the cornerstone for the analysis of brominated dibenzofurans. This is due to its ability to provide both the high selectivity needed to differentiate between isomers and the sensitivity required for trace-level detection.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the preferred method for the analysis of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs, including this compound. nih.gov This technique offers exceptional specificity and sensitivity, which are crucial for distinguishing between the numerous PBDD and PBDF congeners and quantifying them at very low levels. researchgate.net The high resolving power of the mass spectrometer (typically >10,000) allows for the accurate mass measurement of ions, which helps in differentiating target analytes from potential interferences with the same nominal mass. nih.gov

The specificity of HRGC/HRMS is essential for the quantitative determination of specific 2,3,7,8-substituted congeners in complex environmental samples like ambient air. epa.gov This methodology can achieve detection limits in the low or sub-picogram range, making it suitable for trace analysis. nih.gov For instance, in the analysis of animal tissues, typical limits of detection can range from 0.1 to 0.2 ng/kg on a wet weight basis. publications.gc.ca

Key advantages of HRGC/HRMS include:

High Specificity: Capable of separating and identifying individual toxic congeners from less toxic isomers. osti.gov

High Sensitivity: Achieves low detection limits necessary for environmental and biological monitoring. nih.govresearchgate.net

Accurate Quantification: Provides reliable quantitative data, which is critical for risk assessment. nih.gov

Electron Impact Ionization (EI) is a commonly used ionization technique in the mass spectrometric analysis of brominated dibenzofurans. nih.gov In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. For PBDFs, the mass spectra often show sequential losses of bromine atoms (Br•) and the COBr• group. inchem.org

Selective Ion Monitoring (SIM) is a data acquisition mode that significantly enhances the sensitivity and selectivity of the analysis. wikipedia.org Instead of scanning the entire mass spectrum, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. volatileanalysis.comtaylorandfrancis.com This reduces chemical noise and improves the signal-to-noise ratio, allowing for lower detection limits. volatileanalysis.com For confirmation of PBDFs, at least two ions from the molecular ion cluster are typically monitored in EI-SIM-MS. inchem.org

Table 1: Example of Ions Monitored in SIM for Tetrabromodibenzofurans

Ion Descriptionm/z (mass-to-charge ratio)Purpose
Molecular Ion 1[M]+Quantitation and Confirmation
Molecular Ion 2[M+2]+Confirmation (Isotopic Ratio)
Fragment Ion[M-Br]+Confirmation

Note: The exact m/z values will depend on the specific isotopic composition of bromine.

Tandem Mass Spectrometry (MS/MS) offers an additional layer of selectivity, which is particularly useful for analyzing complex samples where interferences are a significant concern. osti.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. windows.net

This technique, often referred to as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, can significantly reduce background noise and improve the certainty of identification. nih.gov MS/MS has been shown to provide sensitivities approaching those of HRMS methods for the analysis of chlorinated dioxins and furans, with the potential for fewer chemical interferences in some matrices. osti.gov The development of GC-MS/MS methods is considered a viable alternative to traditional HRMS analysis for dioxins and furans. windows.net

Due to the potential for false positives and the toxicological significance of these compounds, strict identification and confirmation criteria are essential. These criteria, often established by regulatory bodies like the US Environmental Protection Agency (EPA), ensure the reliability of analytical results. inchem.org

Key confirmation criteria typically include:

Correct Retention Time: The retention time of the analyte must match that of a known standard within a specified window. inchem.org

Simultaneous Signal Maxima: All monitored ions for a given analyte must maximize simultaneously. inchem.org

Correct Isotopic Ratio: The ratio of the monitored ions in the molecular ion cluster must be within a certain percentage (e.g., ±20%) of the theoretical ratio for a compound containing four bromine atoms. inchem.org

Signal-to-Noise Ratio: The signal for each monitored ion must be above a minimum signal-to-noise ratio (e.g., ≥ 2.5). inchem.org

Absence of Interferences: It must be demonstrated that co-eluting compounds, such as polybrominated diphenyl ethers (PBDEs), are not interfering with the analysis. inchem.org

Challenges in Analytical Determination: Chromatographic Interferences and Thermal Instability

The analysis of brominated dibenzofurans is not without its challenges. One of the primary difficulties is the potential for chromatographic interference, especially from PBDEs. nih.gov The fragmentation of certain PBDEs in the mass spectrometer can produce ions with the same mass-to-charge ratio as PBDFs with two fewer bromine atoms, leading to potential misidentification. inchem.org Therefore, effective chromatographic separation or selective cleanup procedures are crucial. nih.gov

Another significant challenge is the thermal instability of some brominated compounds. researchgate.net At the high temperatures used in gas chromatography, some PBDFs and related compounds can degrade or isomerize. researchgate.net To mitigate this, shorter GC columns with thinner film thicknesses are often preferred to reduce the elution temperature and the time the analytes spend at high temperatures. researchgate.net

Integration of Bioassay-Directed Screening with Mass Spectrometry for Identification of Emerging Contaminants like 2,3,7,8-Tetrabromo-dibenzofuran

A powerful approach for identifying emerging contaminants with biological activity is the integration of bioassays with mass spectrometry. This strategy, known as bioassay-directed analysis, uses the biological response of a sample to guide the chemical analysis. Samples are first screened using a bioassay to detect a specific biological effect, such as activation of the aryl hydrocarbon receptor (AhR), which is a mechanism of toxicity for dioxin-like compounds. nih.gov

Fractions of the sample that show a positive response in the bioassay are then subjected to detailed chemical analysis, typically using high-resolution mass spectrometry, to identify the specific compounds responsible for the observed toxicity. mdpi.com This integrated approach allows for the discovery of novel or unexpected contaminants that might be missed by traditional targeted analysis. chromatographyonline.com While this section's heading specifically mentions 2,3,7,8-Tetrabromo-dibenzofuran, the principles of bioassay-directed screening are applicable to the broader class of emerging brominated contaminants, including other PBDF isomers. This combination of techniques is invaluable for assessing the ecotoxicological status of water bodies and identifying previously unknown endocrine-disrupting chemicals. mdpi.comresearchgate.net

Structure Activity Relationships Sars and Environmental Receptor Interactions of Brominated Dibenzofurans

Influence of Molecular Structure on Environmental Persistence and Degradation Pathways

The environmental persistence of PBDFs, including 3,4,6,7-tetrabromo-dibenzofuran, is significantly influenced by their molecular structure. Halogenated organic compounds like PBDFs generally exhibit limited biodegradability and a tendency to persist in the environment nih.govresearchgate.net. However, their stability is not absolute and is subject to both abiotic and biotic degradation processes.

Photodegradation: A primary abiotic degradation pathway for PBDFs is photolysis, particularly under UV-visible radiation nih.govnih.gov. The carbon-bromine bond is weaker than the carbon-chlorine bond, which can lead to more rapid degradation of brominated compounds compared to their chlorinated counterparts under certain conditions nih.gov. The rate of photodegradation is influenced by the number of bromine substituents, with photoreactivity tending to increase with a higher number of bromine atoms nih.gov. For instance, studies on polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs, have shown that they degrade to form lower brominated congeners and even hydroxylated polybrominated dibenzofurans (OH-PBDFs) nih.gov. The surrounding matrix, such as polystyrene plastic, can also influence the rate and products of photodegradation nih.govnih.gov.

Biodegradation: Biotic degradation of PBDFs is generally a slower process. The presence and position of bromine atoms are critical factors determining the susceptibility of a congener to microbial degradation. Similar to their chlorinated analogs, the presence of four halogen atoms at the lateral 2, 3, 7, and 8 positions of the dibenzofuran (B1670420) structure is a major determinant of biological persistence nih.gov. Congeners lacking this specific substitution pattern are more readily metabolized nih.gov. The initial steps in the biodegradation of halogenated aromatic compounds often involve reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom. This process can make the molecule more susceptible to further degradation by aerobic microorganisms.

The degradation pathways for dibenzofuran itself involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and eventual mineralization. However, the presence of bromine atoms, particularly in the 2,3,7,8-positions, sterically hinders enzymatic attack and increases the molecule's recalcitrance.

Congener-Specific Differences in Environmental Transport and Bioaccumulation

The environmental transport and bioaccumulation of PBDFs are highly dependent on the specific congener's physicochemical properties, which are in turn governed by its molecular structure.

Environmental Transport: Due to their hydrophobic and lipophilic nature, PBDFs tend to adsorb to particulate matter in the atmosphere and sediment in aquatic systems inchem.orgepa.gov. This association with particles influences their long-range transport potential. Modeling studies and detection in remote areas like the Arctic provide evidence for the long-range environmental transport of PBDFs pops.int. The degree of bromination affects the partitioning of congeners between different environmental compartments. Generally, lower brominated congeners are more volatile and can be transported in the vapor phase, while higher brominated congeners are more associated with particulate matter inchem.org.

Bioaccumulation and Biomagnification: Bioaccumulation is the process where the concentration of a substance builds up in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain cimi.orgwikipedia.org. PBDFs, being lipophilic, have a high potential for bioaccumulation in the fatty tissues of organisms nih.govmdpi.comnih.gov.

The number and position of bromine atoms significantly influence the bioaccumulation potential of PBDF congeners. Studies on both PBDFs and related compounds like PCDFs have shown that congeners with 2,3,7,8-substitution are more persistent in biota and, therefore, have a higher potential for bioaccumulation and biomagnification nih.govmdpi.comnih.gov. The molecular size of higher brominated dibenzofurans may affect their uptake efficiencies nih.govmdpi.com. Research on mice has indicated that the hepatic uptake ratios of 2,3,7,8-substituted dibenzofurans decrease with an increasing number of bromine substitutions mdpi.comnih.gov.

The table below illustrates the hepatic uptake and elimination half-times of various dibenzofuran congeners in mice, highlighting the influence of bromine substitution on these toxicokinetic parameters.

CompoundHepatic Uptake (% of dose)Elimination Half-Time (days)
2,3,8-TrBDF<0.01Rapid (two-phase)
2,3,7-TrBCDF425.6
2,3,7,8-TeBDF338.8
1,2,3,7,8-PeBDF2913
2,3,7,8-TCDDup to 848.7
Data sourced from a study on C57BL/6J mice. mdpi.comnih.gov

This data clearly shows that the non-2,3,7,8-substituted congener (TrBDF) is poorly retained, while the 2,3,7,8-substituted congeners show significant hepatic uptake and slower elimination, with the elimination half-time generally increasing with the degree of bromination mdpi.comnih.gov.

SARs for Receptor Binding and Induction of Biochemical Responses in Environmental Organisms

The toxicity of many halogenated aromatic hydrocarbons, including this compound, is mediated through their interaction with the aryl hydrocarbon receptor (AhR) nih.govunimib.it. The structure-activity relationships (SARs) for AhR binding and the subsequent induction of biochemical responses are well-defined for these compounds.

Upon binding to the AhR, the ligand-receptor complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) nih.govnih.gov. This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 nih.gov.

Numerous studies have compared the toxicological profiles of PBDFs with their chlorinated analogues, the PCDFs. The general consensus is that their mechanisms of action are similar, with both classes of compounds exerting their effects through the AhR pathway nih.govbohrium.com. On a molar basis, the potencies of brominated dibenzofurans to induce biochemical and toxicological effects are often comparable to their chlorinated counterparts nih.govbohrium.com.

The relative effect potencies (REPs) of many 2,3,7,8-substituted PBDFs are within an order of magnitude of their corresponding PCDF congeners pops.int. This similarity in potency has led to the consideration of including PBDFs in the toxic equivalency factor (TEF) scheme, which is used to assess the risk of complex mixtures of dioxin-like compounds nih.govnih.govresearchgate.net. The underlying principle is that the effects of different congeners are additive nih.govresearchgate.net.

The affinity of a PBDF congener for the AhR is critically dependent on its bromine substitution pattern. The highest binding affinities and greatest toxic potencies are associated with congeners that have bromine atoms at the lateral positions 2, 3, 7, and 8 nih.gov. This substitution pattern confers a planar or near-planar conformation to the molecule, which is a key requirement for fitting into the ligand-binding pocket of the AhR.

The presence of bromine atoms in the lateral positions is thought to enhance the molecule's interaction with key amino acid residues within the AhR's ligand-binding domain. Increasing the number of bromine atoms at these lateral positions can further enhance binding affinity up to a certain point. However, very highly brominated congeners may have reduced activity due to their larger molecular size, which can hinder their ability to fit optimally within the receptor's binding pocket nih.govmdpi.com.

Conversely, the presence of bromine atoms at the ortho-positions (1, 4, 6, and 9) can lead to a non-planar conformation, which significantly reduces the congener's ability to bind to the AhR and elicit a toxic response. Non-2,3,7,8-substituted congeners are generally considered to be much less toxic, if not inactive, as AhR agonists nih.gov.

The following table summarizes the key structural features of PBDFs that influence their interaction with the AhR.

Molecular FeatureImpact on AhR Binding and Activity
Bromination at lateral positions (2, 3, 7, and 8) Essential for high-affinity binding and potent induction of AhR-mediated responses. Confers a planar structure.
Lack of bromination at lateral positions Greatly reduces or eliminates AhR binding and subsequent toxicity.
Bromination at ortho-positions (1, 4, 6, and 9) Induces a non-planar conformation, leading to a significant decrease in AhR binding affinity.
Degree of lateral bromination Generally, increasing the number of lateral bromine atoms increases binding affinity up to tetra- or penta-bromination.

Sources of Environmental Emissions and Strategies for Emission Control

Identification of Key Anthropogenic Emission Sources of Polybrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs), including the congener 3,4,6,7-Tetrabromo-dibenzofuran, are not intentionally produced but are formed as unintentional byproducts in various industrial and thermal processes. Their release into the environment is a significant concern due to their persistence and toxicity, which is similar to their chlorinated analogs, the polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). The primary anthropogenic sources of these compounds are linked to the production, use, and disposal of brominated flame retardants (BFRs) and high-temperature industrial activities. researchgate.net

A primary pathway for the formation of PBDFs is the thermal degradation of brominated flame retardants (BFRs). researchgate.netiaeg.com BFRs are a broad class of organobromine compounds added to a wide array of consumer products to reduce their flammability. nih.govepa.govresearchgate.net These products include plastics in electronic devices (e.g., printed circuit boards), textiles, furniture foam, and building materials. nih.govresearchgate.net When these BFR-treated products are subjected to heat during their lifecycle, disposal, or in accidental fires, they can undergo chemical transformations that result in the formation of PBDFs. nih.gov

The unintentional formation of PBDFs from BFRs can occur during the manufacturing of products containing these flame retardants, as well as during their use and, most significantly, at the end of their life. Waste streams containing discarded electronics (e-waste), furniture, and construction materials are major reservoirs of BFRs. The improper disposal or recycling of these waste streams, particularly through uncontrolled burning or smelting, can lead to significant emissions of PBDFs into the environment.

Table 1: Examples of Brominated Flame Retardants and Their Potential for PBDF Formation

Brominated Flame Retardant (BFR) Common Applications Potential for PBDF Formation
Polybrominated Diphenyl Ethers (PBDEs) Electronics, textiles, furniture foam High, through thermal degradation
Tetrabromobisphenol A (TBBPA) Printed circuit boards, electronics Can form PBDFs under certain thermal conditions
Hexabromocyclodotecane (HBCD) Polystyrene foam insulation Potential for PBDF formation during combustion
Polybrominated Biphenyls (PBBs) Older electronics and plastics Known to form PBDFs upon pyrolysis nih.gov

Emissions from High-Temperature Thermal Processes, including Industrial Incineration, Metal Smelters, and Accidental Fires

High-temperature thermal processes are significant sources of PBDF emissions. iaeg.cominchem.org These processes provide the necessary conditions for the formation of PBDFs from precursor compounds present in the feedstock or through de novo synthesis, where the compounds are formed from elemental bromine, carbon, and oxygen in the presence of a catalyst.

Industrial Incineration: Municipal and industrial waste incinerators that process materials containing BFRs are a major source of PBDF emissions. nih.govaaqr.orgresearchgate.net The combustion of plastics, electronics, and other consumer goods releases brominated precursors, which can then form PBDFs in the cooling zones of the incinerator. fao.org Studies have shown a significant correlation between the concentrations of PBDD/Fs and PCDD/Fs in incinerator flue gases, suggesting similar formation mechanisms. nih.gov

Metal Smelters: Secondary metal smelting operations, particularly those that recycle scrap metal, can be significant emitters of PBDFs. nih.govnih.gov The scrap metal feed often contains plastics and other materials treated with BFRs. During the high-temperature smelting process, these BFRs can be converted into PBDFs and released in the flue gas and fly ash. Secondary aluminum and copper smelters have been identified as important sources of these emissions. researchgate.net

Accidental Fires: Uncontrolled fires in buildings, vehicles, and waste dumps containing BFR-treated materials can lead to the formation and release of significant quantities of PBDFs. inchem.org The temperatures and conditions in such fires are often conducive to the pyrolytic and oxidative formation of these toxic compounds.

The industrial production of certain brominated organic chemicals, including BFRs themselves, can also lead to the unintentional formation of PBDFs as byproducts. iaeg.com Impurities in the raw materials or side reactions during the manufacturing process can result in the formation of these compounds, which may then be present in the final product or released in waste streams from the production facility. Commercial mixtures of some BFRs have been found to contain PBDFs as contaminants. iaeg.com

Advanced Emission Control Technologies and Mitigation Strategies

Given the significant environmental and health concerns associated with PBDF emissions, various strategies and technologies have been developed to control and mitigate their release from industrial sources. These approaches focus on both preventing the formation of PBDFs and capturing them from flue gases before they are released into the atmosphere.

Controlling the conditions during combustion and pyrolysis can significantly reduce the formation of PBDFs. Key parameters that influence their formation include temperature, residence time, and the presence of precursors and catalysts.

Temperature Control: Research has shown that the formation of PBDD/Fs is highly dependent on temperature. nih.govresearchgate.net Applying pyrolysis temperatures above 850°C can lead to a decreased total yield of PBDD/Fs. researchgate.net One study found that increasing the pyrolysis temperature from 850°C to 1200°C decreased the total PBDD/F content in bottom ash and the emission factor from flue gas by approximately 50%. nih.gov It is crucial to pass through the temperature window favorable for de novo synthesis (typically 200-400°C) as quickly as possible. researchgate.net

Inhibitor Addition: The addition of certain chemical inhibitors can suppress the formation of PBDFs. For instance, the addition of calcium oxide (CaO) has been shown to be effective in inhibiting PBDD/F synthesis by over 90%. nih.govresearchgate.net The mechanism is believed to involve the reaction of CaO with hydrogen bromide (HBr), a key intermediate in the formation of PBDFs, to form the solid-phase product calcium bromide (CaBr2). nih.govresearchgate.net Similarly, the addition of sulfur-containing compounds has been shown to reduce the formation of PCDD/Fs, a principle that can also be applied to PBDFs, by poisoning the metal catalysts that facilitate their formation. nih.gov

Table 2: Effectiveness of Formation Reduction Strategies in Pyrolysis of Printed Circuit Boards

Strategy Operating Condition Reduction in PBDD/F Formation
Temperature Increase 850°C to 1200°C ~50% decrease in bottom ash and flue gas emissions nih.gov
CaO Addition - >90% inhibition of PBDD/F synthesis nih.govresearchgate.net

Effectiveness of Flue Gas Cleaning Systems and Air Pollution Control Devices

A variety of air pollution control devices (APCDs) are employed in industrial facilities to remove pollutants from flue gases. mheavytechnology.comhzi-steinmueller.comdoosanlentjes.comtorch-air.com The effectiveness of these systems in controlling PBDF emissions can be significant.

Activated Carbon Injection: Injecting activated carbon into the flue gas stream is a widely used and effective method for capturing PBDD/Fs. aaqr.org The high surface area of activated carbon allows it to adsorb these compounds, which are then collected in downstream particulate matter control devices.

Bag Filters/Fabric Filters: Bag filters, also known as fabric filters, are highly efficient at removing particulate matter, including fly ash on which PBDD/Fs can be adsorbed. aaqr.orgresearchgate.net The filter cake that builds up on the surface of the bags can also provide a site for further adsorption of gaseous PBDD/Fs.

Wet and Dry Scrubbers: Scrubbers are used to remove acid gases from flue gas but can also contribute to the removal of PBDD/Fs. aaqr.org Wet scrubbers can capture particle-bound and some gaseous PBDD/Fs, although their effectiveness can be limited by the potential for a "memory effect," where previously captured pollutants are re-released. aaqr.orgresearchgate.net

Selective Catalytic Reduction (SCR): Primarily designed to reduce nitrogen oxide (NOx) emissions, SCR systems can also contribute to the destruction of PBDD/Fs. aaqr.org The catalysts used in SCR systems can promote the decomposition of these compounds at the operational temperatures of the SCR unit.

Table 3: Overview of Air Pollution Control Devices for PBDF Emission Control

Control Technology Primary Function Effectiveness for PBDFs
Activated Carbon Injection Adsorption of organic pollutants High removal efficiency for gaseous PBDD/Fs aaqr.org
Bag Filters/Fabric Filters Particulate matter removal High removal of particle-bound PBDD/Fs aaqr.orgresearchgate.net
Wet Scrubbers Acid gas removal Moderate removal, potential for memory effect aaqr.orgresearchgate.net
Selective Catalytic Reduction (SCR) NOx reduction Can contribute to the destruction of PBDD/Fs aaqr.org

Environmental Policy, Regulatory Frameworks, and Future Research Directions for 3,4,6,7 Tetrabromo Dibenzofuran

International and National Regulatory Frameworks Governing Halogenated Dibenzofurans

Regulatory efforts to control halogenated dibenzofurans have been established at both international and national levels, primarily focusing on the broader category of persistent organic pollutants (POPs).

Relevance of the Stockholm Convention on Persistent Organic Pollutants (POPs) for Brominated Dibenzofurans

The Stockholm Convention is a global treaty aimed at protecting human health and the environment from POPs, which are chemicals that persist in the environment, bioaccumulate, and pose a risk to living organisms. epd.gov.hkntn.org.au While polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are already listed for control under the Convention as unintentional by-products, their brominated analogues (PBDD/Fs) are not yet included. iaeg.compops.int

However, there is a growing international recognition of the risks posed by PBDD/Fs. A formal proposal has been submitted to list polybrominated dibenzo-p-dioxins and dibenzofurans in the Stockholm Convention. iaeg.com These compounds are considered to meet the Convention's screening criteria for persistence, bioaccumulation, long-range environmental transport, and adverse effects, largely due to their structural and toxicological similarity to PCDD/Fs. iaeg.comnih.gov

In 2025, the United Kingdom and the European Union initiated public consultations on draft risk profiles for PBDD/Fs, including mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). gpcgateway.com This step is part of the formal review process under the Convention to evaluate the need for global regulatory action on these substances. gpcgateway.com

Table 1: Status of Brominated Dibenzofurans under the Stockholm Convention

StatusDetailsKey Information
Current Listing Not currently listed in the Annexes of the Stockholm Convention.Focus has historically been on their chlorinated analogues (PCDD/Fs). iaeg.com
Proposed Listing A proposal has been submitted to list PBDD/Fs and mixed halogenated (PBCDD/Fs) congeners.The proposal is based on evidence of persistence, bioaccumulation, long-range transport, and toxicity similar to listed POPs. iaeg.com
Regulatory Process Draft risk profiles have been developed and are under review.The UK and EU held public consultations on the draft risk profiles in early 2025. gpcgateway.com
Future Steps The POPs Review Committee (POPRC) will discuss the risk profiles to determine if global action is warranted.Feedback from consultations will inform discussions at the 20th meeting of the POPRC (POPRC-20). gpcgateway.com

European Union Directives and Environmental Quality Standards Pertinent to Brominated Dibenzofurans

Within the European Union, the regulation of brominated dibenzofurans is primarily addressed through controls on their precursor substances, particularly brominated flame retardants (BFRs), under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu

In March 2023, the European Chemicals Agency (ECHA) published its "Regulatory Strategy for Flame Retardants," which identified aromatic brominated flame retardants as candidates for an EU-wide restriction. actagroup.com This is significant because these BFRs are known precursors to the formation of PBDD/Fs during thermal processes. researchgate.net The strategy highlights that many aromatic BFRs are persistent, and some are known or suspected to be toxic and bioaccumulative. actagroup.com A potential restriction would aim to minimize the release of these precursors and, by extension, the unintentional formation of PBDD/Fs. actagroup.com

Before a formal restriction proposal, ECHA has indicated that further preparatory work is needed, including assessing the release of hazardous substances during the waste stage (dismantling, recycling, or disposal) of products containing these flame retardants. actagroup.com

Ongoing Challenges in Environmental Monitoring and Comprehensive Risk Assessment of Brominated Dibenzofurans

Despite the recognized potential for harm, the accurate monitoring and comprehensive risk assessment of brominated dibenzofurans, including 3,4,6,7-Tetrabromo-dibenzofuran, are fraught with challenges.

Key difficulties in environmental monitoring include:

Analytical Complexity : The analysis of PBDD/Fs is inherently difficult. These compounds are susceptible to degradation through photolysis and heat, and their quantification can be compromised by interference from structurally similar compounds like polybrominated diphenyl ethers (PBDEs). nih.gov

Low Concentrations : PBDD/Fs are typically present at very low concentrations (trace levels) in complex environmental matrices such as soil, sediment, and air, requiring highly sensitive and specialized analytical equipment like high-resolution mass spectrometry. frontiersin.orgepa.gov

Lack of Standards : A lack of certified analytical standards for all 135 PBDF congeners complicates accurate identification and quantification. iaeg.com

Comprehensive risk assessment faces its own set of obstacles:

Limited Exposure Data : There is a significant gap in data regarding human and environmental exposure to PBDD/Fs, which is crucial for assessing potential risks. nih.govnih.gov

Toxicity Equivalency Factors (TEFs) : The risk assessment of dioxin-like compounds often relies on a system of Toxic Equivalency Factors (TEFs), which compare the toxicity of different congeners to the most toxic form, 2,3,7,8-TCDD. greenpeace.to While PBDD/Fs are known to exhibit similar toxic mechanisms, TEFs have not been officially established for most brominated congeners, making it difficult to quantify the total toxic potential of a mixture found in the environment. greenpeace.tonih.gov

Table 2: Summary of Challenges in Monitoring and Risk Assessment

CategoryChallengeDescription
Environmental Monitoring Analytical DifficultyPBDD/Fs are prone to degradation during analysis and suffer from interference from other brominated compounds. nih.gov
Low Environmental ConcentrationsRequires highly sensitive instrumentation to detect trace levels in complex samples. frontiersin.org
Availability of StandardsA full suite of analytical standards for all congeners is not readily available.
Risk Assessment Limited Exposure DataInsufficient data on the levels of PBDD/Fs in the environment and in human tissues hinders accurate risk characterization. nih.gov
Lack of Official TEFsThe absence of internationally accepted Toxic Equivalency Factors for PBDD/Fs makes it difficult to assess the cumulative risk of exposure to mixtures. greenpeace.to
Precursor ComplexityPBDD/Fs are not produced intentionally, making it hard to track their formation from a wide range of BFRs in various products and waste streams. gpcgateway.comresearchgate.net

Identified Knowledge Gaps and Future Research Priorities for Brominated Dibenzofurans

To address the challenges in regulation and risk assessment, the scientific community has identified several key knowledge gaps that require further research.

Need for Comprehensive Understanding of Formation Pathways, Particularly at Lower Temperatures

PBDD/Fs are known to form as unintentional by-products during high-temperature industrial and combustion processes. researchgate.net However, a significant knowledge gap exists regarding their formation under lower-temperature thermal stress. Research has shown that PBDD/Fs can be generated at temperatures between 350°C and 400°C during the co-pyrolysis of plastics containing PBDEs. researchgate.net This is relevant for processes like the manufacturing and recycling of plastics, where such temperatures may be reached. researchgate.net A more thorough understanding of these lower-temperature formation pathways is critical for developing effective control strategies throughout the lifecycle of products containing BFRs. nih.gov

Requirement for Enhanced Characterization of Environmental Levels and Refined Source Apportionment

While PBDD/Fs have been detected in various environmental compartments, comprehensive data on their levels and distribution are still lacking. researchgate.net There is a clear need for more extensive environmental monitoring to establish a clearer picture of the extent of contamination. researchgate.net

Furthermore, refining source apportionment is a high priority. Studies have shown that the congener profiles of PBDD/Fs in the environment differ from those of PCDD/Fs, suggesting that their sources and formation mechanisms are different. nih.govrsc.org It is often difficult to pinpoint specific sources, as these compounds can be released from a wide array of activities, including e-waste processing, metal smelting, and waste incineration. researchgate.net Improved analytical techniques and more widespread monitoring could help create "fingerprints" for different sources, allowing for more effective targeting of emission reduction efforts. researchgate.net

Development of Further Advanced Analytical Techniques for Trace-Level Analysis and Isomer Differentiation

The accurate risk assessment and environmental monitoring of this compound (3,4,6,7-TeBDF) and its congeners necessitate analytical methods with exceptionally high sensitivity and selectivity. The primary challenges in the analysis of polybrominated dibenzofurans (PBDFs) lie in achieving extremely low detection limits, often at the parts-per-quadrillion (ppq) level, and effectively separating the target isomers from a multitude of other congeners and complex sample matrices nih.gov.

The cornerstone of current analytical methodology is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) nih.govnih.gov. This combination provides the necessary selectivity and sensitivity for dioxin and furan determinations nih.gov. The gas chromatograph separates individual congeners based on their retention time, while the mass spectrometer allows for highly specific ion monitoring, making it superior to other detection systems nih.gov.

Future research and development are focused on enhancing these established methods and exploring novel techniques to improve performance, reduce analysis time, and lower costs. Key areas of advancement include:

Enhanced Chromatographic Separation: The development of new stationary phases and column technologies for gas chromatography is crucial for resolving complex mixtures of PBDF isomers. The goal is to achieve baseline separation of all toxicologically relevant congeners, which is often difficult due to their similar physicochemical properties.

Advanced Mass Spectrometry: The use of higher mass resolution (e.g., 13,500-15,000) in mass spectrometry can further improve specificity by distinguishing analyte ions from potential interferences nih.gov. Methodologies are being refined to allow for the simultaneous, congener-selective determination of mixed brominated/chlorinated dibenzofurans and other related compounds in various matrices like food and environmental samples nih.gov.

Improved Sample Preparation: The effectiveness of trace-level analysis is heavily dependent on the sample extraction and cleanup stages nih.gov. Innovations in this area, such as the development of dual activated carbon column fractionation, enhance the isolation of target compounds from interfering substances nih.gov. For air sampling, methods utilizing high-volume samplers with quartz-fiber filters and polyurethane foam (PUF) adsorbent are employed to capture PBDFs present in both gaseous and particle phases epa.gov.

Alternative and Complementary Techniques: While HRGC/HRMS remains the gold standard, research into other techniques continues. Bioassays, such as the chemically-activated luciferase gene expression cell bioassay (CALUX), can estimate the total toxic equivalent (TEQ) of a sample, providing a measure of its biological effect nih.gov. However, these methods can be influenced by cross-reactivity and matrix effects, highlighting the need for confirmatory chemical analysis nih.gov.

The table below summarizes key analytical techniques and their roles in the analysis of brominated dibenzofurans.

Analytical TechniquePrincipleApplication in PBDF AnalysisKey AdvantagesFuture Research Direction
HRGC/HRMS Separates compounds by gas chromatography and detects them with high-resolution mass spectrometry.Gold standard for quantitative, congener-specific analysis of PBDFs. nih.govnih.govHigh sensitivity (ppq levels), high selectivity for isomer differentiation.Improving chromatographic resolution, increasing mass spectrometer resolution, and developing faster analysis methods.
Carbon Column Fractionation Utilizes activated carbon to separate planar molecules like PBDFs from other compounds.Sample cleanup and preparation to isolate PBDFs from complex matrices like food or soil. nih.govEffective removal of interferences, enabling more accurate quantification.Integration into automated sample preparation workflows.
CALUX Bioassay A cell-based assay that measures the activation of the aryl hydrocarbon receptor (AhR) by dioxin-like compounds.Screening tool to determine the total toxic equivalent (TEQ) of a sample. nih.govProvides a measure of biological activity, cost-effective for large-scale screening.Improving specificity for brominated compounds and understanding cross-reactivity with other substances.

Further Investigation into Novel Biodegradation Mechanisms for Specific Brominated Congeners

The environmental persistence of 3,4,6,7-TeBDF is a significant concern. Its chemical structure, particularly the carbon-bromine bonds and the stable dibenzofuran (B1670420) core, makes it highly resistant to degradation. The substitution pattern of halogens is a major factor in the biological persistence of these compounds nih.gov. Further research into novel biodegradation mechanisms is essential for developing effective bioremediation strategies.

Current understanding of PBDF biodegradation is limited, and much of the knowledge is inferred from studies on the parent compound, dibenzofuran, and its chlorinated analogs. Microorganisms capable of degrading dibenzofuran often employ dioxygenase enzymes to initiate an attack on the aromatic rings nih.gov. This process, known as dioxygenation, can occur at either the angular position (adjacent to the ether bridge) or a lateral position nih.gov. For instance, some bacterial strains degrade dibenzofuran via lateral dioxygenation and subsequent meta-cleavage of the aromatic structure nih.gov.

Future research should focus on several key areas to uncover novel degradation pathways for specific and highly persistent brominated congeners:

Identification of Novel Microorganisms and Enzymes: There is a critical need to isolate and characterize new microbial strains from contaminated environments that have evolved the ability to metabolize PBDFs. Research should target organisms that possess specialized dehalogenase and dioxygenase enzymes capable of cleaving the highly stable C-Br and ether bonds. Studies on related compounds have shown that bacterial communities can be stimulated to metabolize persistent halogenated compounds frontiersin.org.

Exploring Cometabolism: Many persistent organic pollutants are degraded via cometabolism, where the microbe does not use the compound as a primary energy source. The degradation occurs fortuitously through the action of enzymes with broad substrate specificity researchgate.net. For example, biphenyl-cultivated bacteria have demonstrated the ability to co-oxidize dibenzofuran nih.gov. Investigations are needed to identify suitable primary substrates that can induce the necessary enzymatic activity for 3,4,6,7-TeBDF degradation.

Mechanistic Studies of Metabolic Pathways: Animal studies have shown that metabolism of PBDFs can occur, albeit slowly for persistent isomers, often resulting in monohydroxylated products nih.gov. The formation of these metabolites suggests that monooxygenation is a potential metabolic pathway nih.gov. Elucidating the specific enzymatic steps and intermediate products in microbial degradation is crucial. This can be achieved using advanced analytical techniques and quantum chemical calculations, which provide mechanistic and kinetic insights into decomposition pathways researchgate.net.

Investigating Abiotic and Mechanochemical Degradation: Alongside biological processes, non-biological degradation methods warrant further investigation. Thermal degradation of brominated flame retardants can lead to the formation of PBDFs, but non-thermal techniques may offer environmentally friendlier alternatives dntb.gov.ua. For example, mechanochemical degradation, where mechanical force is used to break down compounds, has shown promise for debrominating flame retardants and could be explored for PBDFs researchgate.net.

The table below outlines potential degradation mechanisms that require further investigation for compounds like 3,4,6,7-TeBDF.

Degradation MechanismDescriptionKnown Examples from Related CompoundsResearch Focus for 3,4,6,7-TeBDF
Dioxygenase-Initiated Degradation Bacterial enzymes incorporate both atoms of an O₂ molecule into the aromatic ring, initiating its cleavage.Ralstonia sp. uses lateral dioxygenation to degrade dibenzofuran. nih.govIdentifying novel dioxygenases effective against the brominated furan rings.
Reductive Dehalogenation The process where a halogen substituent is removed and replaced by a hydrogen atom under anaerobic conditions.A key pathway for the degradation of many chlorinated pollutants like PCBs and PCDDs.Investigating anaerobic microbial consortia for their ability to reductively debrominate PBDFs.
Cometabolism The fortuitous degradation of a compound by an enzyme or cofactor produced during the metabolism of another compound.Biphenyl-grown Ralstonia sp. co-oxidizes dibenzofuran. nih.govScreening for primary substrates that induce enzymes capable of transforming 3,4,6,7-TeBDF.
Fungal Degradation Utilization of powerful, non-specific extracellular enzymes (e.g., lignin peroxidases, manganese peroxidases) by fungi.White-rot fungi are known to degrade a wide range of persistent organic pollutants.Assessing the efficacy of fungal species in degrading highly brominated dibenzofurans.

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing 3,4,6,7-Tetrabromo-dibenzofuran?

  • Methodological Answer : Bromination of dibenzofuran derivatives typically involves electrophilic substitution under controlled conditions. For example, bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane) with a Lewis acid catalyst (e.g., FeBr₃) can achieve selective bromination. Reaction parameters such as temperature (70–120°C), stoichiometry (4–5 equivalents of Br₂), and reaction time (6–12 hours) must be optimized to avoid over-bromination. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. How can researchers validate the purity and structural conformation of this compound?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, including bond angles and Br substitution patterns (e.g., C–Br bond lengths ≈ 1.9–2.0 Å) .
  • Chromatography : Gas chromatography-mass spectrometry (GC-MS) with calibration curves (R² > 0.98) and retention time matching ensures purity .
  • Thermal Analysis : Differential scanning calorimetry (DSC) measures phase transitions (e.g., melting points, ΔHfusion ≈ 19.4 kJ/mol for dibenzofuran analogs) .

Q. What analytical techniques are recommended for quantifying trace amounts of this compound in environmental matrices?

  • Methodological Answer :

  • GC-HRMS : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) achieves detection limits as low as 1 ppm, validated via internal standards (e.g., ¹³C-labeled analogs) .
  • Bioassays : Dioxin-responsive luciferase assays (DR CALUX) screen for bioactivity, though confirmatory GC-HRMS is required to distinguish brominated analogs from chlorinated congeners .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound under thermal and oxidative conditions?

  • Methodological Answer :

  • Pyrolysis : In a stirred reactor (500–950°C), dibenzofuran derivatives undergo C–Br bond cleavage, forming Br radicals and aromatic intermediates. Kinetic modeling (e.g., elementary step mechanisms) predicts degradation rates and byproducts (e.g., bromophenols) .
  • Oxidation : O₂ or OH radicals attack the aromatic ring, leading to dihydroxylation or ring-opening products. Isotopic labeling (e.g., ¹⁸O₂) tracks oxygen incorporation pathways .

Q. How do microbial degradation mechanisms differ between chlorinated and brominated dibenzofurans?

  • Methodological Answer :

  • Enzymatic Specificity : Dioxygenases (e.g., from Rhodococcus opacus) exhibit substrate selectivity. For brominated analogs, steric hindrance from Br atoms reduces binding affinity compared to chlorinated derivatives. Mutagenesis studies (e.g., active-site residue substitutions) can enhance enzyme adaptability .
  • Metabolic Pathways : Aerobic bacteria (e.g., Bacillus sp.) degrade dibenzofurans via lateral dioxygenation, producing dihydrodiol intermediates. Brominated metabolites are less stable due to Br’s electron-withdrawing effects, requiring adjusted HPLC-MS protocols for detection .

Q. What computational approaches predict the thermodynamic properties of this compound?

  • Methodological Answer :

  • G3(MP2)//B3LYP : Calculates gas-phase standard molar enthalpy of formation (ΔHf° ≈ 55.0 ± 3.9 kJ/mol for dibenzofuran analogs) .
  • QSPR Models : Quantitative structure-property relationship (QSPR) algorithms correlate substituent effects (e.g., Br position) with properties like sublimation enthalpy (ΔHsub ≈ 84.5 kJ/mol) .

Q. How do Br substituents influence the adsorption efficiency of this compound on activated carbon?

  • Methodological Answer :

  • Adsorption Isotherms : Langmuir models (R² > 0.95) show Br’s electron-withdrawing nature reduces π-π interactions with carbon surfaces, lowering adsorption capacity by ~20% compared to non-brominated analogs .
  • Diffusion Kinetics : Solid-surface diffusion dominates, with diffusion coefficients (Ds) increasing at higher temperatures (25–45°C). Br substitution marginally reduces Ds due to increased molecular weight .

Data Contradictions and Validation

  • Thermal Degradation vs. Model Predictions : Experimental pyrolysis data (e.g., 2 ppm DBF degradation) may deviate from kinetic models calibrated for higher concentrations (1000 ppm). Researchers should validate models using low-concentration datasets and adjust rate constants for Br-specific radical pathways .
  • Bioassay False Positives : DR CALUX may overestimate toxicity due to cross-reactivity with brominated congeners. Confirmatory GC-HRMS is critical to avoid misidentification .

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